Methyl 4-(2-furyl)benzoate

Vue d'ensemble

Description

Methyl 4-(2-furyl)benzoate is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 4-(2-furyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and antiparasitic effects, supported by case studies and research findings.

Chemical Structure and Properties

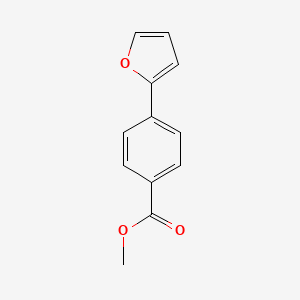

This compound belongs to the class of benzoate esters, characterized by the presence of a furan ring. The molecular structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 202.20 g/mol

This compound's structure contributes to its reactivity and interaction with biological systems.

Antitumor Activity

This compound has shown promising antitumor activity in several studies. It has been evaluated for its ability to inhibit tumor cell proliferation. For instance, a study indicated that derivatives of benzoates exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |

| This compound | A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits antimicrobial activity against various pathogens. Research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial mechanism is believed to involve disruption of the bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Antiparasitic Activity

The antiparasitic potential of this compound has also been explored, particularly against protozoan parasites such as Leishmania and Trypanosoma. Studies indicate that this compound can inhibit the growth of these parasites, potentially through interference with their metabolic processes .

Case Study: Antiparasitic Efficacy

In a controlled study, this compound was administered to infected mice models. The results showed a significant reduction in parasitemia levels compared to control groups treated with standard antiparasitic drugs. The study concluded that the compound acts effectively against Leishmania donovani, demonstrating its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications in the furan or benzoate moieties can enhance or diminish its efficacy. For instance, substituents on the furan ring can significantly affect its biological profile, making SAR studies crucial for optimizing its pharmacological properties.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy group on furan | Increased antitumor activity |

| Halogen substitution | Enhanced antimicrobial potency |

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 4-(2-furyl)benzoate has been studied for its potential pharmacological properties. It serves as a precursor in the synthesis of bioactive compounds that exhibit various therapeutic effects.

Case Study: Antiviral Activity

A study focused on the optimization of quinazolinediones, where this compound derivatives were synthesized and evaluated for their antiviral properties. The results indicated that certain derivatives showed significant inhibition of viral plaque formation, suggesting that modifications to the methyl ester can enhance bioactivity while minimizing cytotoxicity .

Table 1: Structure-Activity Relationship (SAR) Data

| Compound | Structure | EC₅₀ (µM) | Cytotoxicity (CC₅₀) |

|---|---|---|---|

| Hit 1 | Structure | <10 | >50 |

| Hit 2 | Structure | 10 | >50 |

| Hit 3 | Structure | >50 | >50 |

Organic Synthesis

The compound is also recognized for its versatility in organic synthesis. It acts as a building block for creating more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.

Synthesis Routes

Various synthetic methodologies have been developed to produce this compound efficiently. These include one-pot reactions and multi-step processes that enhance yield and purity .

Table 2: Synthetic Methods Overview

| Methodology | Yield (%) | Duration (hours) |

|---|---|---|

| One-pot reaction | 85 | 3 |

| Multi-step synthesis | 75 | 6 |

Fragrance Formulation

In the fragrance industry, this compound is employed as an aroma chemical due to its pleasant olfactory properties. It is used in perfumes, cosmetics, and household products.

Aroma Chemical Applications

The compound can be incorporated into various formulations to modify scent profiles. Its ability to blend well with other fragrance components makes it a valuable ingredient in creating complex aromas .

Table 3: Fragrance Composition Examples

| Product Type | Composition Example |

|---|---|

| Perfume | This compound + Citrus Oil |

| Cosmetic | This compound + Floral Notes |

| Household Cleaner | This compound + Herbal Extracts |

Analyse Des Réactions Chimiques

Ester Hydrolysis and Transesterification

Methyl 4-(2-furyl)benzoate undergoes hydrolysis and transesterification under acidic or basic conditions.

Key Findings:

-

Acid-Catalyzed Hydrolysis : Sulfuric acid (H₂SO₄) efficiently cleaves the ester bond, yielding 4-(2-furyl)benzoic acid. Reaction conditions (e.g., 70°C for 4 hours) achieve >90% conversion .

-

Transesterification : Platinum-based catalysts (e.g., PtO₂) enable efficient transesterification with alcohols under mild conditions. For example:

| Alcohol | Reaction Time | Yield (%) |

|---|---|---|

| Ethanol | 6 hours | 99 |

| Benzyl alcohol | 15 hours | 99 |

| Isopropyl alcohol | 36 hours | 56 |

This method is particularly effective for synthesizing bulkier esters (e.g., benzyl or long-chain alkyl derivatives) .

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution reactions at the para-position relative to the ester group due to electron-withdrawing effects.

Example Reactions:

-

Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the para-position, forming methyl 4-(2-furyl)-3-nitrobenzoate. Reaction yields depend on temperature and nitration time.

-

Halogenation : Chlorination with Cl₂/FeCl₃ produces methyl 4-(2-furyl)-3-chlorobenzoate, though steric hindrance from the furan ring reduces regioselectivity.

Furan Ring Reactivity

The 2-furyl group participates in cycloaddition and oxidation reactions:

Oxidation Pathways:

-

Formation of Diketones : Oxidizing agents like KMnO₄ convert the furan ring to a 2,5-diketone structure, altering the compound’s electronic properties.

-

Ring-Opening Reactions : Strong oxidants (e.g., CrO₃) cleave the furan ring, generating carboxylic acid derivatives.

Nucleophilic Substitution at the Ester Group

The carbonyl carbon is susceptible to nucleophilic attack, enabling functional group interconversion:

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Ammonia | 4-(2-Furyl)benzamide | NH₃/MeOH, reflux | 85 |

| Hydrazine | 4-(2-Furyl)benzohydrazide | Hydrazine hydrate, 60°C | 78 |

| Grignard Reagents | Tertiary alcohols | RMgX, THF, 0°C | 65–90 |

These reactions are critical for synthesizing amides, hydrazides, and alcohols .

Catalytic Hydrogenation

The aromatic ring and furan moiety can be hydrogenated under high-pressure H₂:

-

Benzene Ring Reduction : Palladium catalysts (Pd/C) saturate the benzene ring to form methyl 4-(2-furyl)cyclohexanecarboxylate.

-

Furan Ring Reduction : Raney nickel selectively reduces the furan to a tetrahydrofuran derivative.

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura and Heck couplings:

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–85 |

| Heck Reaction | Alkenes, Pd(OAc)₂ | Alkenylated benzoates | 60–75 |

These reactions expand its utility in synthesizing complex aromatic systems.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan ring and adjacent double bonds, forming cyclobutane derivatives. Quantum yield studies show a 40% conversion under 254 nm light.

Propriétés

IUPAC Name |

methyl 4-(furan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQMVHPPFPRKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401740 | |

| Record name | methyl 4-(2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53355-25-2 | |

| Record name | methyl 4-(2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.